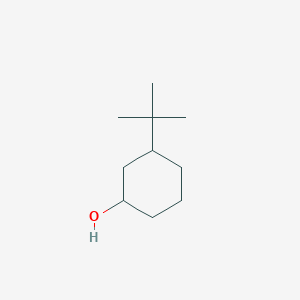

3-tert-Butylcyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H20O |

|---|---|

Poids moléculaire |

156.26 g/mol |

Nom IUPAC |

3-tert-butylcyclohexan-1-ol |

InChI |

InChI=1S/C10H20O/c1-10(2,3)8-5-4-6-9(11)7-8/h8-9,11H,4-7H2,1-3H3 |

Clé InChI |

NPURTPKIWWAXOG-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1CCCC(C1)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 3-tert-butylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers and stereochemistry of 3-tert-butylcyclohexanol, a substituted cyclohexanol (B46403) derivative of interest in organic synthesis and medicinal chemistry. The conformational preferences, physicochemical properties, and synthetic and analytical methodologies are detailed herein.

Introduction to the Stereochemistry of this compound

This compound exists as two diastereomers: cis-3-tert-butylcyclohexanol and trans-3-tert-butylcyclohexanol. The stereochemistry of these isomers is dictated by the relative orientations of the tert-butyl and hydroxyl groups on the cyclohexane (B81311) ring. The bulky tert-butyl group plays a crucial role in the conformational analysis of these molecules, acting as a "conformational lock" by strongly favoring the equatorial position to minimize steric strain. This preference significantly influences the equilibrium of the chair conformations for both the cis and trans isomers.

Conformational Analysis of cis-3-tert-butylcyclohexanol

In the most stable chair conformation of cis-3-tert-butylcyclohexanol, the tert-butyl group occupies an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. Consequently, the hydroxyl group is forced into the axial position. The alternative chair conformation, with an axial tert-butyl group and an equatorial hydroxyl group, is significantly less stable and thus, the conformational equilibrium lies heavily towards the former.

Conformational Analysis of trans-3-tert-butylcyclohexanol

For trans-3-tert-butylcyclohexanol, the most stable conformation has both the tert-butyl group and the hydroxyl group in equatorial positions. This arrangement minimizes steric hindrance for both substituents. The ring-flipped conformation, which would place both groups in axial positions, is highly energetically unfavorable. Therefore, trans-3-tert-butylcyclohexanol is conformationally biased towards the di-equatorial form. This di-equatorial arrangement generally makes the trans isomer more stable than the cis isomer.

Quantitative Physicochemical Data

The physical and spectroscopic properties of the cis and trans isomers of this compound are distinct due to their different three-dimensional structures. While specific experimental data for the 3-substituted isomer is less abundant in the literature compared to its 4-substituted counterpart, the following table summarizes available and estimated data.

| Property | cis-3-tert-butylcyclohexanol | trans-3-tert-butylcyclohexanol |

| Molecular Formula | C₁₀H₂₀O | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol | 156.27 g/mol |

| CAS Number | 16562-43-9 | 69854-68-8 ((1S,3S)-trans) |

| Boiling Point | Estimated: ~207 °C at 760 mmHg[1] | Data not available |

| Melting Point | Data not available | Data not available |

| ¹H NMR | Distinct signals for axial methine proton (C-OH) | Distinct signals for equatorial methine proton (C-OH) |

| ¹³C NMR | Characteristic chemical shifts | Characteristic chemical shifts |

| IR Spectrum | O-H stretch (~3300-3400 cm⁻¹), C-O stretch (~1050 cm⁻¹) | O-H stretch (~3300-3400 cm⁻¹), C-O stretch (~1050 cm⁻¹) |

Experimental Protocols

The synthesis of this compound isomers typically proceeds through the reduction of the corresponding ketone, 3-tert-butylcyclohexanone. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent.

Synthesis of 3-tert-butylcyclohexanone

A common precursor for the synthesis of this compound is 3-tert-butylcyclohexanone. While specific literature on the synthesis of 3-tert-butylcyclohexanone is limited, a plausible route involves the Friedel-Crafts alkylation of a suitable benzene (B151609) derivative followed by reduction and oxidation, or through a Diels-Alder reaction followed by subsequent transformations.

Stereoselective Reduction of 3-tert-butylcyclohexanone

The reduction of 3-tert-butylcyclohexanone will yield a mixture of cis- and trans-3-tert-butylcyclohexanol. The ratio of these isomers is dependent on the steric bulk of the reducing agent.

-

Formation of the trans Isomer (Equatorial Attack): The use of sterically small reducing agents, such as sodium borohydride (B1222165) (NaBH₄), typically favors the approach of the hydride from the less hindered equatorial face of the carbonyl group. This leads to the formation of the axial alcohol, which in the case of this compound, corresponds to the cis isomer (with the tert-butyl group being equatorial). However, thermodynamic equilibration can favor the more stable trans isomer.

-

Formation of the cis Isomer (Axial Attack): Sterically hindered reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), preferentially attack the carbonyl group from the more open axial direction. This results in the formation of the equatorial alcohol, corresponding to the trans isomer of this compound.

General Protocol for the Reduction of 3-tert-butylcyclohexanone:

-

Dissolve 3-tert-butylcyclohexanone in a suitable solvent (e.g., methanol (B129727) or ethanol (B145695) for NaBH₄; tetrahydrofuran (B95107) for L-Selectride®) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., NaBH₄ in portions, or L-Selectride® solution dropwise).

-

Allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water, followed by acidification with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture of cis- and trans-3-tert-butylcyclohexanol.

Separation of cis and trans Isomers

The separation of the diastereomeric mixture of 3-tert-butylcyclohexanols can be achieved by physical methods that exploit their different polarities and packing abilities.

-

Column Chromatography: The cis and trans isomers can be separated by silica (B1680970) gel column chromatography. The more polar isomer (typically the one with the hydroxyl group in a more exposed equatorial position in the dominant conformer, which is the trans isomer) will have a stronger interaction with the silica gel and thus a lower retention factor (Rf) value. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) is typically employed.

-

Fractional Crystallization: If the isomers are solid at room temperature and have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective separation method. The less soluble isomer will crystallize out of the solution upon cooling, allowing for its isolation by filtration.

Visualizations

Conformational Equilibrium of this compound Isomers

Caption: Chair conformations of cis and trans-3-tert-butylcyclohexanol.

Synthetic and Separation Workflow

Caption: Synthesis and separation of this compound isomers.

Conclusion

The stereochemistry of this compound is a classic example of conformational analysis in substituted cyclohexanes. The pronounced steric preference of the tert-butyl group for the equatorial position governs the conformational landscape of both the cis and trans isomers, leading to distinct physical and spectroscopic properties. The synthesis of these isomers is readily achievable through the stereoselective reduction of the corresponding ketone, and their separation can be accomplished using standard laboratory techniques. This guide provides a foundational understanding for researchers working with this and related molecular scaffolds.

References

Conformational Analysis of cis-3-tert-Butylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth conformational analysis of cis-3-tert-butylcyclohexanol. Due to the steric demands of the tert-butyl group, this molecule is conformationally biased, existing predominantly in a single chair conformation. This document outlines the energetic principles governing this preference, presents quantitative data derived from established A-values, and details the experimental and computational methodologies used to study such systems. The core of this analysis lies in the understanding of steric strain, particularly 1,3-diaxial interactions, which dictates the three-dimensional structure and, consequently, the reactivity and biological interactions of substituted cyclohexanes.

Introduction to Conformational Analysis

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. For cyclic systems like cyclohexane (B81311), the chair conformation represents the most stable arrangement, minimizing both angle and torsional strain. When substituents are introduced onto the ring, they can occupy either axial or equatorial positions. The relative stability of these resulting conformations is primarily governed by steric interactions. The bulky tert-butyl group is often used as a "conformational lock" because its strong preference for the equatorial position effectively prevents the ring from flipping to the alternative chair conformation.

Chair Conformations of cis-3-tert-Butylcyclohexanol

The "cis" configuration in cis-3-tert-butylcyclohexanol indicates that the tert-butyl and hydroxyl groups are on the same face of the cyclohexane ring. This leads to two possible chair conformations that can be interconverted through a ring flip.

-

Conformation A: The tert-butyl group is in an equatorial position, and the hydroxyl group is in an axial position.

-

Conformation B: The tert-butyl group is in an axial position, and the hydroxyl group is in an equatorial position.

The equilibrium between these two conformations is heavily skewed towards the more stable conformer. The primary determinant of stability in substituted cyclohexanes is the minimization of steric strain, particularly the avoidance of 1,3-diaxial interactions. These are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring.

Quantitative Energetic Analysis

The energy difference between the two chair conformations can be estimated using A-values, which represent the free energy difference (ΔG°) between the axial and equatorial positions for a given substituent.

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| tert-Butyl | ~5.0[1] | ~20.9 |

| Hydroxyl (-OH) | ~0.9 (protic solvent)[2] | ~3.8 |

Analysis of Conformation A (Equatorial t-Bu, Axial -OH):

-

The equatorial tert-butyl group does not introduce significant steric strain.

-

The axial hydroxyl group experiences two 1,3-diaxial interactions with the axial hydrogens at C1 and C5. This introduces a steric strain of approximately 3.8 kJ/mol.

Analysis of Conformation B (Axial t-Bu, Equatorial -OH):

-

The equatorial hydroxyl group does not introduce significant steric strain.

-

The axial tert-butyl group experiences two severe 1,3-diaxial interactions with the axial hydrogens at C1 and C5. This introduces a substantial steric strain of approximately 20.9 kJ/mol.

Calculating the Energy Difference (ΔG°):

The overall energy difference between the two conformers is the difference in their total steric strain.

ΔG° = Strain(B) - Strain(A) ΔG° ≈ 20.9 kJ/mol - 3.8 kJ/mol ΔG° ≈ 17.1 kJ/mol

While a literature value suggests the energy difference is as high as 24 kJ/mol, our calculation based on standard A-values yields a significant energy penalty for the conformation with an axial tert-butyl group.[3] This large energy difference indicates that Conformation A is significantly more stable and will be the overwhelmingly predominant conformer at equilibrium. The molecule is effectively "locked" in this conformation.[3]

Visualization of Conformational Equilibrium

The equilibrium between the two chair conformations of cis-3-tert-butylcyclohexanol is depicted below. The size of the equilibrium arrow indicates the strong preference for the more stable conformer.

Caption: Equilibrium between the two chair conformations of cis-3-tert-butylcyclohexanol.

Note: The DOT script above is a template. For actual image generation, the IMG SRC paths would need to be replaced with valid image URLs of the chemical structures.

Experimental Protocols

The conformational equilibrium of substituted cyclohexanes can be determined experimentally, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy for Conformational Analysis

Principle: The key to using NMR for conformational analysis is the measurement of proton-proton coupling constants (J-values). The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.

-

Axial-Axial (a-a) coupling: Dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).

-

Axial-Equatorial (a-e) coupling: Dihedral angle is ~60°, resulting in a small coupling constant (typically 2-5 Hz).

-

Equatorial-Equatorial (e-e) coupling: Dihedral angle is ~60°, resulting in a small coupling constant (typically 2-5 Hz).

Experimental Workflow:

-

Sample Preparation: Dissolve a pure sample of cis-3-tert-butylcyclohexanol in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Spectral Analysis:

-

Identify the signal for the proton on the carbon bearing the hydroxyl group (the carbinol proton). In the predominant Conformation A, this proton is in an equatorial position.

-

Analyze the multiplicity of this signal. It will be coupled to the two adjacent axial protons and the two adjacent equatorial protons.

-

Measure the coupling constants. For the equatorial carbinol proton in Conformation A, one would expect to see small a-e and e-e couplings.

-

-

Low-Temperature NMR (for dynamic systems): For molecules with a less biased equilibrium, the sample can be cooled within the NMR spectrometer. At a sufficiently low temperature, the rate of ring flipping becomes slow on the NMR timescale, and separate signals for each conformer can be observed. The relative populations can then be determined by integrating the signals for each conformer.

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Chemistry Protocols

Computational methods provide a powerful tool for calculating the relative energies of different conformers and corroborating experimental findings.

Principle: Molecular mechanics or quantum mechanics calculations can be used to perform a conformational search and identify the lowest energy conformers. Geometry optimization is performed to find the minimum energy structure for each conformer, and their relative energies can be calculated.

Computational Workflow:

-

Structure Building: Build the 3D structures of both chair conformations of cis-3-tert-butylcyclohexanol using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization and Energy Calculation:

-

Choose a suitable level of theory and basis set (e.g., Density Functional Theory with B3LYP functional and a 6-31G* basis set).

-

Perform a geometry optimization for each conformer to find its lowest energy structure.

-

Calculate the single-point energy of each optimized structure.

-

-

Analysis:

-

Compare the calculated energies of the two conformers. The difference in energy (ΔE) corresponds to the relative stability.

-

The results should confirm that the conformation with the equatorial tert-butyl group is significantly lower in energy.

-

Caption: A typical computational workflow for conformational analysis.

Conclusion

The conformational analysis of cis-3-tert-butylcyclohexanol is a clear illustration of the dominance of steric effects in determining molecular geometry. The immense steric bulk of the tert-butyl group forces the cyclohexane ring into a conformation where this group occupies an equatorial position, even at the cost of placing the smaller hydroxyl group in a less favorable axial position. This strong conformational preference, quantifiable through A-values and verifiable by NMR spectroscopy and computational chemistry, is a fundamental concept for professionals in drug development and chemical research, as the three-dimensional structure of a molecule is intrinsically linked to its function and reactivity.

References

thermodynamic stability of 3-tert-butylcyclohexanol conformers

An In-depth Technical Guide on the Thermodynamic Stability of 3-tert-Butylcyclohexanol Conformers

Introduction

Conformational analysis is a cornerstone of stereochemistry, providing critical insights into the three-dimensional structure of molecules and its influence on their physical properties and chemical reactivity. Within this field, the cyclohexane (B81311) ring serves as a fundamental model system. Its chair conformation is the most stable arrangement, minimizing both angle and torsional strain. When substituents are introduced onto the ring, they can occupy either axial or equatorial positions, leading to different conformers with varying stabilities. The tert-butyl group is particularly significant in conformational analysis due to its large steric bulk, which often "locks" the cyclohexane ring into a single, preferred conformation. This guide provides a detailed examination of the thermodynamic stability of the conformers of this compound, a molecule that exemplifies the interplay of steric effects in substituted cyclohexanes.

Conformational Analysis of this compound

This compound exists as two diastereomers: cis and trans. Each of these isomers can exist in two different chair conformations that are in equilibrium through a process known as ring flipping. The thermodynamic stability of each conformer is primarily dictated by the steric strain arising from 1,3-diaxial interactions.

The Role of A-Values

The energetic cost of a substituent occupying an axial position instead of an equatorial one is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1] A larger A-value signifies a greater steric demand and a stronger preference for the equatorial position.[2] The bulky tert-butyl group has a very large A-value, making it strongly favor the equatorial position to minimize steric hindrance.[2][3]

cis-3-tert-Butylcyclohexanol

In the cis isomer, the tert-butyl group and the hydroxyl group are on the same side of the ring. This leads to two possible chair conformers:

-

Conformer 1 (More Stable): The tert-butyl group is in the equatorial position, and the hydroxyl group is in the axial position. This arrangement minimizes the significant steric strain from the bulky tert-butyl group.[4]

-

Conformer 2 (Less Stable): The tert-butyl group is in the axial position, and the hydroxyl group is in the equatorial position. The axial tert-butyl group experiences severe 1,3-diaxial interactions with the axial hydrogens, making this conformer highly unstable.

The energy difference between these conformers is substantial, causing the equilibrium to heavily favor the conformer with the equatorial tert-butyl group.[4]

trans-3-tert-Butylcyclohexanol

In the trans isomer, the tert-butyl and hydroxyl groups are on opposite sides of the ring. The two chair conformers are:

-

Conformer 1 (More Stable): Both the tert-butyl group and the hydroxyl group are in equatorial positions. This diequatorial arrangement is generally the most stable for 1,3-disubstituted cyclohexanes.

-

Conformer 2 (Less Stable): Both substituents are in axial positions. This diaxial conformation introduces significant steric strain from both groups, rendering it the least stable of all possible conformers for this compound.

Quantitative Data on Thermodynamic Stability

The preference for a particular conformation can be quantified by calculating the energy difference (ΔΔG) between the two chair forms and the corresponding equilibrium constant (Keq). These values are determined using the A-values of the individual substituents.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

| tert-Butyl | ~4.9 | ~20.5 (calculated from kcal/mol) |

| Hydroxyl (-OH) | 0.87[2] | 3.6[5] |

| Methyl (-CH₃) | 1.74[1] | 7.3[1] |

| Bromine (-Br) | 0.55[6] | 2.3 (calculated from kcal/mol) |

| Chlorine (-Cl) | 0.52[6] | 2.2 (calculated from kcal/mol) |

Energy Differences in this compound Conformers

| Isomer | Conformer 1 (Substituent Positions) | Conformer 2 (Substituent Positions) | ΔG (kcal/mol) | More Stable Conformer |

| cis | (3e)-t-Bu, (1a)-OH | (3a)-t-Bu, (1e)-OH | ~4.03 | (3e)-t-Bu, (1a)-OH |

| trans | (3e)-t-Bu, (1e)-OH | (3a)-t-Bu, (1a)-OH | ~5.77 | (3e)-t-Bu, (1e)-OH |

Note: ΔG is estimated based on the additivity of A-values. For the cis isomer, the energy of the diaxial interaction in the less stable conformer is approximately the A-value of the tert-butyl group minus the A-value of the hydroxyl group. For the trans isomer, the energy of the diaxial conformer is the sum of the A-values of both groups.

Experimental and Computational Protocols

The determination of conformational equilibria and the energy differences between conformers relies on both experimental techniques and theoretical calculations.

Low-Temperature NMR Spectroscopy

A primary experimental method for studying conformational equilibria is Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures.[7]

Methodology:

-

Sample Preparation: The compound of interest, such as trans-3-chlorocyclohexanol, is dissolved in a suitable solvent mixture that remains liquid at very low temperatures, for example, a 9:1 mixture of carbon disulfide (CS₂) and deuterated dichloromethane (B109758) (CD₂Cl₂).[7]

-

Cooling: The sample is cooled to a temperature where the rate of ring flipping is slow on the NMR timescale. A typical temperature for these experiments is -90 °C.[7]

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at this low temperature. At this point, separate signals for each of the two chair conformers can be observed and resolved.

-

Data Analysis: The relative populations of the two conformers are determined by integrating the areas of their corresponding, well-resolved signals in the NMR spectrum.[7]

-

Free Energy Calculation: The Gibbs free energy difference (ΔG) between the conformers is then calculated from the equilibrium constant (Keq), which is the ratio of the conformer populations, using the equation ΔG = -RTln(Keq).

Computational Chemistry

Theoretical calculations are frequently employed to complement experimental results and provide deeper insight into the energetics of different conformers.[7]

Methodology:

-

Model Building: The three-dimensional structures of the different conformers are generated in silico.

-

Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure using various levels of theory, such as Hartree-Fock (HF), Density Functional Theory (B3LYP), or Møller-Plesset perturbation theory (MP2), with appropriate basis sets (e.g., 6-31+g**).[7]

-

Energy Calculation: The single-point energies and Gibbs free energies of the optimized structures are calculated. High-level methods like CBS-4M have been shown to provide ΔG values that are in good agreement with experimental data for these types of systems.[7]

-

Comparison: The calculated energy differences between conformers are then compared with the values obtained from experimental methods like low-temperature NMR.

Visualizations of Conformational Equilibria

Caption: Conformational equilibrium of cis-3-tert-butylcyclohexanol.

Caption: Conformational equilibrium of trans-3-tert-butylcyclohexanol.

Caption: Workflow for determining conformational stability.

Conclusion

The is overwhelmingly dictated by the large steric requirement of the tert-butyl group. Due to its high A-value, the tert-butyl group acts as a "conformational lock," strongly preferring the equatorial position to avoid destabilizing 1,3-diaxial interactions.[2][8] Consequently, for both cis and trans isomers, the most stable conformer is the one where the tert-butyl group occupies an equatorial position. The most stable conformer overall is the trans isomer with both the tert-butyl and hydroxyl groups in equatorial positions, as this arrangement minimizes all significant steric strains. The principles demonstrated by this compound are fundamental to understanding the conformational preferences of substituted cyclohexanes, which is of paramount importance in the rational design of molecules in fields such as drug development and materials science.

References

- 1. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. brainly.com [brainly.com]

- 4. brainly.com [brainly.com]

- 5. sites.ualberta.ca [sites.ualberta.ca]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Conformational equilibria of trans -3-X-cyclohexanols (X = Cl, Br, CH3 and OCH3). A low temperature NMR study and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistryschool.net [chemistryschool.net]

An In-depth Technical Guide to 1,3-Diaxial Interactions in 3-tert-Butylcyclohexanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomers of 3-tert-butylcyclohexanol, with a focus on the energetic penalties imposed by 1,3-diaxial interactions. Understanding these steric hindrances is fundamental in medicinal chemistry and drug development, as the three-dimensional structure of a molecule is intrinsically linked to its biological activity. The bulky tert-butyl group serves as a conformational lock, providing a clear model to study the more subtle effects of other substituents on the cyclohexane (B81311) ring.

Fundamental Concepts in Cyclohexane Conformation

The chair conformation is the most stable arrangement of a cyclohexane ring, minimizing both angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). Through a process known as a ring flip, axial and equatorial positions interconvert.

For monosubstituted cyclohexanes, the substituent generally prefers the more spacious equatorial position to avoid steric strain with the axial hydrogens on the same side of the ring. This steric hindrance between an axial substituent and the axial hydrogens at the C3 and C5 positions is termed a 1,3-diaxial interaction. The energetic cost of these interactions can be quantified by A-values, which represent the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.

Quantitative Analysis of Steric Strain

The energetic cost of placing a substituent in an axial position is a key determinant of conformational equilibrium. These energy differences are often expressed as A-values (in kJ/mol or kcal/mol), representing the free energy difference between the equatorial and axial conformers.

| Substituent | A-Value (kJ/mol) | A-Value (kcal/mol) | Reference |

| -OH | 4.2 | 1.0 | [1] |

| -CH₃ | 7.3 | 1.7 | [1] |

| -CH(CH₃)₂ | 9.2 | 2.2 | [1] |

| -C(CH₃)₃ | ~20 | ~4.8 | [1] |

| -Cl | 2.5 | 0.6 | [1] |

| -Br | 2.5 | 0.6 | [1] |

| -CN | 0.8 | 0.2 | [1] |

The exceptionally large A-value for the tert-butyl group signifies a strong preference for the equatorial position, effectively "locking" the conformation of the cyclohexane ring.

Conformational Analysis of this compound Isomers

The principles of 1,3-diaxial interactions can be applied to predict the most stable conformations of the cis and trans isomers of this compound.

Trans-3-tert-butylcyclohexanol

In the trans isomer, the tert-butyl and hydroxyl groups are on opposite sides of the ring. This leads to two possible chair conformations upon ring flip: one with both groups equatorial (e,e) and one with both groups axial (a,a).

Due to the large A-value of the tert-butyl group, the conformation where it occupies an axial position is highly disfavored. The diequatorial conformer is therefore significantly more stable.

Energetic Analysis of Trans Isomer Conformers

The energy difference between the two chair conformations of trans-3-tert-butylcyclohexanol can be estimated by summing the 1,3-diaxial interactions present in the less stable diaxial conformer.

| Conformer | Axial Substituents | 1,3-Diaxial Interactions | Total Strain Energy (kJ/mol) | Relative Stability |

| Diequatorial | None | None | 0 | More Stable |

| Diaxial | -C(CH₃)₃, -OH | 2 x (H-C(CH₃)₃) + 2 x (H-OH) | (2 x 11.4) + (2 x 1.8) = 26.4 | Less Stable |

The energy difference is approximately 26.4 kJ/mol, heavily favoring the diequatorial conformation. A calculation from the University of Alberta suggests a difference of 19.2 kJ/mol, which is also a significant energy gap.[2]

Cis-3-tert-butylcyclohexanol

In the cis isomer, the tert-butyl and hydroxyl groups are on the same side of the ring. A ring flip interconverts a conformer with an axial tert-butyl group and an equatorial hydroxyl group (a,e) and a conformer with an equatorial tert-butyl group and an axial hydroxyl group (e,a).

Given the prohibitive energy cost of an axial tert-butyl group, the conformation where it is equatorial and the hydroxyl group is axial is the more stable conformer.

Energetic Analysis of Cis Isomer Conformers

| Conformer | Axial Substituent(s) | 1,3-Diaxial Interactions | Total Strain Energy (kJ/mol) | Relative Stability |

| Equatorial t-butyl, Axial OH | -OH | 2 x (H-OH) | 2 x 1.8 = 3.6 | More Stable |

| Axial t-butyl, Equatorial OH | -C(CH₃)₃ | 2 x (H-C(CH₃)₃) | 2 x 11.4 = 22.8 | Less Stable |

The energy difference between these two conformers is approximately 19.2 kJ/mol (22.8 kJ/mol - 3.6 kJ/mol), strongly favoring the conformer with the equatorial tert-butyl group.

Experimental Determination of Conformational Equilibrium

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to experimentally determine the conformational equilibrium of cyclohexane derivatives. At room temperature, the ring flip is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each conformer.

Experimental Protocol: Low-Temperature ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve a known concentration of the this compound isomer in a deuterated solvent with a low freezing point, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

-

-

NMR Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a variable temperature unit.

-

Tune and shim the spectrometer for optimal resolution at room temperature.

-

Gradually lower the temperature of the sample, allowing it to equilibrate at each new temperature before acquiring a spectrum. A typical starting temperature for slowing cyclohexane ring flips is around -60 °C, with further cooling as needed.[3]

-

-

Data Acquisition:

-

Acquire a series of ¹H NMR spectra at different low temperatures.

-

Observe the coalescence and subsequent splitting of signals as the temperature is decreased. The methine proton on the carbon bearing the hydroxyl group is often a good probe, as its chemical shift and coupling constants are sensitive to its axial or equatorial environment.

-

-

Data Analysis:

-

At a sufficiently low temperature where the ring flip is frozen, identify the separate signals for the two chair conformers.

-

Integrate the signals corresponding to each conformer to determine their relative populations. The equilibrium constant (K) can be calculated from the ratio of the integrals.

-

The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation: ΔG° = -RT ln(K) where R is the gas constant and T is the temperature in Kelvin.

-

Analyze the coupling constants (J-values) of the methine proton. A large coupling constant (typically 8-13 Hz) is indicative of an axial-axial coupling, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial couplings, in accordance with the Karplus relationship.

-

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate the key conformational relationships and the origin of steric strain in the this compound isomers.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-tert-Butylcyclohexanol

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-tert-butylcyclohexanol, with a focus on its cis and trans stereoisomers. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound (C₁₀H₂₀O) is a substituted cyclohexanol (B46403) featuring a bulky tert-butyl group at the 3-position. The presence of this sterically demanding group significantly influences the conformational equilibrium of the cyclohexane (B81311) ring, making this compound and its isomers valuable subjects for stereochemical and mechanistic studies. The relative orientations of the hydroxyl and tert-butyl groups give rise to two diastereomers: cis-3-tert-butylcyclohexanol and trans-3-tert-butylcyclohexanol. Understanding the distinct properties of each isomer is crucial for their application in chemical synthesis and material science.

Physical Properties

The physical properties of this compound are largely dictated by the stereochemistry of the hydroxyl and tert-butyl groups. While specific experimental data for the pure individual isomers of this compound are not extensively reported in readily available literature, the properties of the isomeric mixture and analogous compounds provide valuable insights. For comparison, data for the well-studied 4-tert-butylcyclohexanol (B146172) isomers are also included.

Table 1: General Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | [1][2] |

| Molecular Weight | 156.27 g/mol | [1][2] |

| Boiling Point (mixture) | 206.93 °C (estimated) | [3] |

| logP (o/w) (estimated) | 3.092 | [3] |

| Water Solubility (estimated) | 278 mg/L at 25 °C | [3] |

Table 2: Physical Properties of cis- and trans-3-tert-Butylcyclohexanol (Estimated and Comparative Data)

| Property | cis-3-tert-Butylcyclohexanol | trans-3-tert-Butylcyclohexanol |

| Melting Point | Data not readily available | Data not readily available |

| Boiling Point | Data not readily available | Data not readily available |

| Conformation | Predominantly tert-butyl equatorial, hydroxyl axial | Predominantly di-equatorial |

Note: For comparison, the experimental melting point of cis-4-tert-butylcyclohexanol is approximately 82-83.5 °C, and for the trans-isomer, it is around 82.5-83 °C.[2][4]

Chemical Properties and Reactivity

The chemical reactivity of this compound is characteristic of a secondary alcohol. The stereochemistry of the hydroxyl group (axial in the cis-isomer, equatorial in the trans-isomer) can influence reaction rates.

Oxidation

Secondary alcohols can be oxidized to ketones. The oxidation of this compound yields 3-tert-butylcyclohexanone. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in sulfuric acid). The rate of oxidation can be influenced by the steric accessibility of the hydroxyl group, with the less hindered equatorial hydroxyl group of the trans-isomer generally expected to react faster.

Esterification

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid anhydrides or acyl chlorides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent.

Experimental Protocols

Detailed experimental protocols for the synthesis and manipulation of this compound isomers are not as widely documented as for the 4-substituted analogue. The following protocols are adapted from established procedures for similar compounds and should provide a solid foundation for laboratory work.

Synthesis of 3-tert-Butylcyclohexanone (Precursor)

The synthesis of the precursor ketone can be achieved via the Friedel-Crafts acylation of a suitable starting material followed by reduction, or through the hydrogenation of 3-tert-butylphenol (B181075) followed by oxidation. A common laboratory-scale approach involves the conjugate addition of a tert-butyl group to cyclohexenone.

Experimental Workflow: Synthesis of 3-tert-Butylcyclohexanone

Synthesis of 3-tert-butylcyclohexanone workflow.

Stereoselective Reduction of 3-tert-Butylcyclohexanone

The stereoselective synthesis of the cis-isomer (axial alcohol) can be achieved using sterically hindered reducing agents or specific catalytic systems. The following protocol is adapted from a procedure known to favor the formation of axial alcohols.[4]

Experimental Protocol: Synthesis of cis-3-tert-Butylcyclohexanol

-

Catalyst Preparation: In a suitable flask, dissolve iridium tetrachloride in concentrated hydrochloric acid and water. To this solution, add trimethyl phosphite (B83602) and stir.

-

Reduction: In a separate flask equipped with a reflux condenser, dissolve 3-tert-butylcyclohexanone in 2-propanol. Add the prepared catalyst solution to the ketone solution.

-

Reaction: Heat the mixture at reflux for an extended period (e.g., 48 hours). The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After cooling, remove the 2-propanol under reduced pressure. Dilute the residue with water and extract with diethyl ether.

-

Purification: Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product, which will be enriched in the cis-isomer. Further purification can be achieved by recrystallization or column chromatography.

Experimental Workflow: Synthesis of cis-3-tert-Butylcyclohexanol

Synthesis of cis-3-tert-butylcyclohexanol workflow.

The synthesis of the thermodynamically more stable trans-isomer is typically achieved using less sterically demanding reducing agents, such as sodium borohydride (B1222165).

Experimental Protocol: Synthesis of trans-3-tert-Butylcyclohexanol

-

Reaction Setup: Dissolve 3-tert-butylcyclohexanone in a suitable protic solvent, such as methanol (B129727) or ethanol, in a flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., diethyl ether).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which will be a mixture of isomers, enriched in the trans-isomer. The pure trans-isomer can be isolated by column chromatography or recrystallization.

Separation of cis and trans Isomers

The separation of the cis and trans diastereomers can be accomplished by column chromatography on silica (B1680970) gel. The more polar cis-isomer (with the axial hydroxyl group being more sterically accessible for interaction with the silica gel) will generally have a lower Rf value and elute more slowly than the less polar trans-isomer.

Experimental Protocol: Column Chromatography Separation

-

Column Preparation: Pack a chromatography column with silica gel in a non-polar eluent (e.g., hexane).

-

Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane). The trans-isomer will elute first, followed by the cis-isomer.

-

Analysis: Collect fractions and analyze them by TLC to identify the pure fractions of each isomer.

-

Isolation: Combine the pure fractions of each isomer and remove the solvent to obtain the purified products.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and differentiation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conformational rigidity imposed by the tert-butyl group leads to distinct NMR spectra for the cis and trans isomers.

-

cis-3-tert-Butylcyclohexanol: The hydroxyl group is in an axial position, and the proton on the same carbon (C1) is equatorial. This equatorial proton will appear as a broad singlet or a narrow multiplet in the ¹H NMR spectrum, typically at a higher chemical shift compared to an axial proton.

-

trans-3-tert-Butylcyclohexanol: The hydroxyl group is in an equatorial position, and the proton on C1 is axial. This axial proton will exhibit large axial-axial couplings to the adjacent axial protons, resulting in a more complex multiplet (often a triplet of triplets) with a larger coupling constant, and it will appear at a lower chemical shift compared to its equatorial counterpart.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Isomer | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| cis | C(1)-H (equatorial) | ~4.0-4.2 (broad singlet) | ~65-70 |

| trans | C(1)-H (axial) | ~3.4-3.6 (multiplet) | ~70-75 |

| Both | -C(CH₃ )₃ | ~0.8-0.9 (singlet) | ~27 |

| Both | -C (CH₃)₃ | - | ~32 |

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A strong C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region. The exact position of the C-O stretch can sometimes be used to distinguish between axial and equatorial alcohols, with equatorial alcohols typically showing a C-O stretch at a slightly higher wavenumber.

Logical Relationships

The stereochemical relationship and interconversion pathways of this compound isomers are central to its chemistry.

Diagram: Stereoisomers of this compound

Synthesis and interconversion of this compound isomers.

This guide has synthesized the available information on this compound, providing a framework for its study and application. Further research to obtain precise experimental data for the individual isomers is encouraged to build upon this foundation.

References

An In-Depth Technical Guide to Interpreting the 1H NMR Spectrum of 3-tert-butylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectra of the cis and trans isomers of 3-tert-butylcyclohexanol. Understanding the conformational preferences and the resulting spectral features of substituted cyclohexanes is fundamental in structural elucidation and drug design. This document outlines the key spectral data, experimental protocols, and the underlying principles of conformational analysis that govern the observed chemical shifts and coupling constants.

Core Principles: Conformational Analysis of this compound

The ¹H NMR spectrum of this compound is fundamentally dictated by the chair conformation of the cyclohexane (B81311) ring and the steric influence of the bulky tert-butyl group. Due to its significant steric hindrance, the tert-butyl group preferentially occupies an equatorial position to minimize 1,3-diaxial interactions. This effectively "locks" the conformation of the cyclohexane ring, providing a rigid framework to analyze the relative positions of the other protons.

The orientation of the hydroxyl group then defines the two diastereomers:

-

cis-3-tert-butylcyclohexanol: The hydroxyl group is also in an equatorial position.

-

trans-3-tert-butylcyclohexanol: The hydroxyl group is in an axial position.

The axial or equatorial position of the proton on the carbon bearing the hydroxyl group (H-1) and other ring protons significantly impacts their chemical shift and coupling constants, providing a clear method for distinguishing between the two isomers.

¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for the key protons in both cis- and trans-3-tert-butylcyclohexanol. The data is based on established principles of cyclohexane conformational analysis and spectral data from analogous compounds.

| Proton | cis-3-tert-butylcyclohexanol (predicted) | trans-3-tert-butylcyclohexanol (predicted) | Key Differentiating Features |

| t-Butyl (9H) | ~0.85 ppm (singlet) | ~0.85 ppm (singlet) | No significant difference expected. |

| H-1 (1H) | ~4.0 ppm (multiplet, broad) | ~3.5 ppm (triplet of triplets) | Chemical Shift: The equatorial H-1 in the cis isomer is deshielded compared to the axial H-1 in the trans isomer. Multiplicity & Coupling Constants: The axial H-1 in the trans isomer exhibits large axial-axial couplings (~10-13 Hz) and smaller axial-equatorial couplings (~3-5 Hz), resulting in a well-defined triplet of triplets. The equatorial H-1 in the cis isomer shows smaller equatorial-axial and equatorial-equatorial couplings, often leading to a broader, less resolved multiplet. |

| Other Ring Protons (10H) | 1.0 - 2.2 ppm (complex multiplets) | 1.0 - 2.2 ppm (complex multiplets) | Significant overlap is expected, but subtle differences in chemical shifts and coupling patterns can be observed upon detailed analysis. |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound isomer into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, the solution can be filtered through a small plug of glass wool placed in the Pasteur pipette during the transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

3.2. NMR Data Acquisition

-

Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for a ¹H NMR spectrum.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Visualizing the Conformational Relationships

The following diagrams illustrate the key conformational differences between the cis and trans isomers and the workflow for spectral interpretation.

Conclusion

The ¹H NMR spectrum provides a powerful and definitive method for the stereochemical assignment of this compound isomers. The conformationally locked cyclohexane ring, due to the equatorial preference of the tert-butyl group, leads to distinct and predictable spectral features for the axial and equatorial protons, particularly the proton at the C-1 position. By carefully analyzing the chemical shift, multiplicity, and coupling constants of the H-1 signal, researchers can unambiguously distinguish between the cis and trans isomers, a critical step in synthetic chemistry and the development of new chemical entities.

An In-depth Technical Guide to the 13C NMR Spectral Assignments for 3-tert-Butylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral assignments for the cis and trans isomers of 3-tert-butylcyclohexanol. A thorough understanding of the stereochemical influence on 13C NMR chemical shifts is critical for the unambiguous identification and characterization of substituted cyclohexanes, a common structural motif in medicinal chemistry and drug development. This document details the assigned chemical shifts, outlines the experimental protocol for their determination, and provides a logical workflow for the spectral assignment process.

Conformational Analysis and its Influence on 13C NMR Spectra

The stereochemistry of the hydroxyl (-OH) and tert-butyl groups in this compound significantly impacts the conformational equilibrium of the cyclohexane (B81311) ring, which in turn governs the observed 13C NMR chemical shifts. The bulky tert-butyl group acts as a conformational lock, strongly favoring an equatorial position to minimize steric strain. This has a profound effect on the preferred conformation of both the cis and trans isomers.

-

Trans-3-tert-butylcyclohexanol: In the trans isomer, the tert-butyl group is in an equatorial position, and the hydroxyl group is also in an equatorial position in the most stable chair conformation.

-

Cis-3-tert-butylcyclohexanol: In the cis isomer, with the tert-butyl group equatorial, the hydroxyl group is forced into an axial position in the most stable chair conformation.

The axial or equatorial orientation of the hydroxyl group leads to distinct differences in the electronic environment of the cyclohexane ring carbons, resulting in characteristic upfield or downfield shifts in the 13C NMR spectrum.

13C NMR Spectral Data and Assignments

The following table summarizes the assigned 13C NMR chemical shifts for the cis and trans isomers of this compound. These assignments are based on data reported in the scientific literature and are consistent with the established principles of conformational analysis and substituent effects in 13C NMR spectroscopy.

| Carbon Atom | trans-3-tert-butylcyclohexanol (δ, ppm) | cis-3-tert-butylcyclohexanol (δ, ppm) |

| C-1 | 70.8 | 65.5 |

| C-2 | 36.5 | 32.7 |

| C-3 | 48.1 | 48.5 |

| C-4 | 22.4 | 22.1 |

| C-5 | 27.2 | 27.4 |

| C-6 | 35.8 | 35.4 |

| C(CH3)3 | 32.4 | 32.4 |

| C(CH3)3 | 27.5 | 27.5 |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed methodology for the acquisition of high-quality 13C NMR spectra of this compound isomers.

3.1. Sample Preparation

-

Sample: Approximately 50-100 mg of the purified this compound isomer.

-

Solvent: 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference (δ = 0.00 ppm).

-

Procedure: The sample is dissolved in the deuterated solvent in a 5 mm NMR tube.

3.2. NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

Nucleus: 13C

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds (to ensure full relaxation of quaternary carbons)

-

Number of Scans: 1024-4096 (or more, to achieve an adequate signal-to-noise ratio)

-

-

Processing:

-

Fourier transformation of the Free Induction Decay (FID).

-

Phase correction of the resulting spectrum.

-

Baseline correction.

-

Referencing of the chemical shift scale to the TMS signal at 0.00 ppm.

-

3.3. Spectral Assignment Techniques

In addition to the analysis of chemical shifts based on substituent effects and conformational analysis, the following 2D NMR experiments can be employed for unambiguous signal assignment:

-

DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH2, and CH3 groups.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each carbon atom with its directly attached proton(s).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between carbons and protons.

Logical Workflow for Spectral Assignment

The following diagram illustrates the logical workflow for the complete 13C NMR spectral assignment of this compound isomers.

Caption: Logical workflow for 13C NMR spectral assignment.

Solubility Profile of 3-tert-Butylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-tert-butylcyclohexanol in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document combines estimated values, qualitative assessments based on chemical principles, and detailed experimental protocols to empower researchers to determine precise solubility for their specific applications.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a nonpolar bulky tert-butylcyclohexyl ring. This amphiphilic nature dictates its solubility across a range of solvents. The large nonpolar surface area suggests good solubility in nonpolar and moderately polar organic solvents, while the hydroxyl group allows for some interaction with polar solvents.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C | Notes |

| Water | H₂O | 10.2 | ~0.0278[1] | Estimated value. The hydrophobic tert-butyl group significantly limits aqueous solubility. |

| Methanol (B129727) | CH₃OH | 5.1 | Likely High | The hydroxyl group of methanol can hydrogen bond with the hydroxyl group of this compound, and the short alkyl chain allows for good interaction with the nonpolar ring. |

| Ethanol (B145695) | C₂H₅OH | 4.3 | Likely High | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate both the polar and nonpolar portions of the molecule. The related 4-tert-butylcyclohexanol (B146172) shows good solubility.[2] |

| Acetone (B3395972) | C₃H₆O | 4.3 | Likely High | As a polar aprotic solvent, acetone can interact with the hydroxyl group via dipole-dipole interactions and solvate the nonpolar ring. The related 4-tert-butylcyclohexanol shows good solubility.[2] |

| Chloroform | CHCl₃ | 4.1 | Likely High | A moderately polar solvent that can effectively solvate the nonpolar ring structure. The related 4-tert-butylcyclohexanol shows good solubility.[2] |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Likely Moderate to High | A moderately polar aprotic solvent that should provide a good balance for solvating both the polar and nonpolar regions of the molecule. |

| Toluene | C₇H₈ | 2.4 | Likely Moderate | A nonpolar aromatic solvent that will primarily interact with the nonpolar tert-butylcyclohexyl ring. |

| Hexane | C₆H₁₄ | 0.1 | Likely Low to Moderate | A nonpolar aliphatic solvent. While it will interact with the nonpolar part of the molecule, it cannot effectively solvate the polar hydroxyl group, which may limit overall solubility. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a solvent.

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

1. Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., 25°C).

2. Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials or flasks. An excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples at a constant speed that is sufficient to keep the solid suspended but not so vigorous as to cause splashing.

-

Allow the samples to equilibrate for a predetermined time (e.g., 24-48 hours). It is advisable to take samples at different time points (e.g., 12, 24, and 48 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-tert-Butylcyclohexanol from 3-tert-Butylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of 3-tert-butylcyclohexanol from 3-tert-butylcyclohexanone. The reduction of 3-tert-butylcyclohexanone presents a nuanced case study in stereochemical control, offering insights applicable to the broader field of fine chemical and pharmaceutical synthesis. The strategic placement of the bulky tert-butyl group at the 3-position significantly influences the facial selectivity of hydride attack, allowing for the targeted synthesis of either the cis or trans diastereomer.

Stereochemical Considerations

The reduction of 3-tert-butylcyclohexanone can yield two diastereomeric products: cis-3-tert-butylcyclohexanol and trans-3-tert-butylcyclohexanol. The stereochemical outcome is primarily dictated by the trajectory of the hydride attack on the carbonyl carbon. The bulky tert-butyl group preferentially occupies an equatorial position in the chair conformation of the cyclohexane (B81311) ring to minimize steric strain. This conformational locking influences the accessibility of the two faces of the carbonyl group to the reducing agent.

-

Axial Attack: Hydride attack from the axial face leads to the formation of the equatorial alcohol, the trans-isomer. This approach is generally favored by small, unhindered reducing agents.

-

Equatorial Attack: Hydride attack from the more sterically hindered equatorial face results in the formation of the axial alcohol, the cis-isomer. This pathway is favored by bulky reducing agents that experience significant steric repulsion from the axial hydrogens at the C-1 and C-5 positions.

reaction mechanism of 3-tert-butylcyclohexanone reduction

An In-Depth Technical Guide to the Reaction Mechanism of 3-tert-Butylcyclohexanone Reduction

Introduction

The reduction of substituted cyclohexanones is a cornerstone of stereoselective synthesis, providing a valuable model for understanding nucleophilic additions to cyclic systems. Among these, 3-tert-butylcyclohexanone serves as a particularly illustrative substrate. The steric bulk of the tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a single, stable chair conformation, thereby removing the complexities of conformational equilibria from the analysis of the reaction's stereochemical outcome.[1][2] This conformational rigidity allows for a focused examination of the factors that govern the facial selectivity of nucleophilic attack on the carbonyl group.

This guide provides a detailed exploration of the reaction mechanism for the reduction of 3-tert-butylcyclohexanone. It will cover the stereochemical principles governing the reaction, the profound influence of the reducing agent's steric properties, and detailed experimental protocols for conducting these transformations. The content is tailored for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this classic reaction.

Reaction Mechanism and Stereoselectivity

The stereochemical outcome of the reduction of 3-tert-butylcyclohexanone is determined by the trajectory of the hydride nucleophile's attack on the carbonyl carbon. Due to the locked chair conformation with the bulky tert-butyl group in the equatorial position to minimize 1,3-diaxial interactions, the two faces of the planar carbonyl group are diastereotopic and sterically distinct.[1][3] This leads to two primary pathways for nucleophilic addition: axial attack and equatorial attack.

-

Axial Attack: The nucleophile approaches the carbonyl carbon from the axial face (top face) of the ring. This pathway is generally favored by small, unhindered nucleophiles.[4][5] The resulting tetrahedral intermediate leads to the formation of an equatorial hydroxyl group, yielding the trans-4-tert-butylcyclohexanol product. This product is the thermodynamically more stable isomer because both bulky substituents occupy the sterically favored equatorial positions.[6]

-

Equatorial Attack: The nucleophile approaches from the equatorial face (bottom face) of the ring. This trajectory is sterically hindered by the axial hydrogens at the C-3 and C-5 positions.[7] However, this pathway is favored by bulky, sterically demanding reducing agents that find the axial approach even more hindered. Equatorial attack results in the formation of an axial hydroxyl group, yielding the cis-4-tert-butylcyclohexanol product, which is the thermodynamically less stable isomer.[6][8]

The preference for axial attack by smaller nucleophiles is often explained by the Felkin-Anh model, which considers torsional strain in the transition state.[8] The transition state for equatorial attack involves greater eclipsing interactions compared to the staggered arrangement in the transition state for axial attack.[8]

Influence of the Reducing Agent

The stereoselectivity of the reduction is highly dependent on the steric bulk of the hydride-donating reagent.[8] This allows for predictable control over the formation of either the cis or trans diastereomer.

-

Small Reducing Agents (e.g., NaBH₄, LiAlH₄): Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are considered small, unhindered sources of hydride.[9] They preferentially attack from the less hindered axial face to avoid torsional strain, leading predominantly to the formation of the thermodynamically stable trans-alcohol.[6][8] With NaBH₄, the trans product is favored in a ratio of approximately 2.4:1 to 89:11 over the cis product.[9][10] LiAlH₄, being slightly more reactive, shows even higher selectivity, favoring the trans product in a ratio of about 9.5:1.[9]

-

Bulky Reducing Agents (e.g., L-Selectride®): Lithium tri-sec-butylborohydride (L-Selectride®) is a sterically demanding reducing agent.[9] Its large size makes the axial approach, past the axial hydrogens, highly unfavorable. Consequently, it is forced to attack from the more sterically congested equatorial face.[8] This results in the preferential formation of the thermodynamically less stable cis-alcohol, with the hydroxyl group in the axial position.[9] L-Selectride exhibits high selectivity for the cis product, with reported ratios as high as 20:1 over the trans isomer.[9]

Quantitative Data Summary

The product distribution from the reduction of 3-tert-butylcyclohexanone is highly dependent on the chosen reducing agent. The following table summarizes the diastereomeric ratios obtained with common hydride reagents.

| Reducing Agent | Solvent | Product Ratio (trans:cis) | Predominant Product | Reference(s) |

| Sodium Borohydride (NaBH₄) | Methanol (B129727) / Ethanol (B145695) | ~85:15 (2.4:1 to ~9.5:1) | trans-4-tert-butylcyclohexanol | [6][9] |

| Lithium Aluminum Hydride (LiAlH₄) | THF / Ether | 9.5:1 | trans-4-tert-butylcyclohexanol | [9] |

| L-Selectride® (LiHB(sBu)₃) | THF | 1:20 (5:95) | cis-4-tert-butylcyclohexanol | [9] |

| Aluminum Isopropoxide (MPV Reduction) | Isopropanol | ~77:23 | trans-4-tert-butylcyclohexanol (Equilibrium) | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the reduction of 3-tert-butylcyclohexanone using both a non-bulky and a bulky reducing agent.

Protocol 1: Reduction with Sodium Borohydride (Favoring the trans Isomer)

This protocol is adapted from procedures described in various organic chemistry lab manuals.[12][13]

-

Preparation: To a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, add 3.24 mmol of 4-tert-butylcyclohexanone (B146137). Dissolve the ketone in approximately 6.5 mL of methanol to create a ~0.5 M solution. Stir until the solid is completely dissolved. Ensure the solution is at room temperature.[12]

-

Reagent Addition: In a single portion, add 0.41 molar equivalents of sodium borohydride (NaBH₄) to the stirred solution.[12] Note: The reaction may become warm.

-

Reaction: Stir the reaction mixture at room temperature for 20 minutes.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

Workup: Quench the reaction by slowly adding 2 mL of 3 M sulfuric acid, followed by 5 mL of water.[12]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into two 10 mL portions of diethyl ether.[12]

-

Washing: Combine the organic extracts and wash sequentially with 5 mL of water and 5 mL of saturated sodium chloride (brine) solution.[12]

-

Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.[12]

-

Analysis: Determine the product ratio using ¹H-NMR spectroscopy. The chemical shift for the hydrogen on the carbon bearing the alcohol group is distinct for each isomer (trans at ~3.5 ppm, cis at ~4.0 ppm).[14]

Protocol 2: Reduction with L-Selectride® (Favoring the cis Isomer)

This protocol is based on a procedure for L-Selectride® reductions.[12]

-

Preparation: Add 1.94 mmol of 4-tert-butylcyclohexanone to a clean, dry vial and dissolve it in 3 mL of dry tetrahydrofuran (B95107) (THF).[12]

-

Reagent Setup: In a separate, dry 25-mL round-bottom flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3.0 mL of a 1.0 M solution of L-Selectride® in THF via syringe.[12]

-

Reaction: Carefully transfer the ketone solution to the L-Selectride® solution via syringe. Stir the reaction mixture for two hours.[12] The reaction is typically run at a low temperature (e.g., -78 °C) to enhance selectivity, though room temperature can also be used.

-

Workup: After two hours, quench the reaction by adding 1.5 mL of 80% ethanol and stirring for 5 minutes. Subsequently, add 1 mL of 6 M NaOH, followed by the slow, dropwise addition of 1.2 mL of 30% H₂O₂.[12] Caution: The addition of H₂O₂ can be exothermic.

-

Extraction: Transfer the mixture to a separatory funnel. Rinse the reaction flask with 3 mL of saturated aqueous Na₂CO₃ and add it to the funnel. Separate the layers and extract the aqueous phase twice with 3 mL portions of diethyl ether.[12]

-

Drying and Isolation: Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.[12]

-

Analysis: Analyze the product ratio by ¹H-NMR spectroscopy as described in the previous protocol.

Conclusion

The reduction of 3-tert-butylcyclohexanone is a powerful pedagogical tool and a practical example of stereocontrol in organic synthesis. The conformationally locked ring system allows for a clear demonstration of how the steric properties of a nucleophilic reagent dictate the stereochemical outcome of a reaction. Small, unhindered reagents like NaBH₄ and LiAlH₄ favor axial attack to produce the more stable trans-alcohol, a result of minimizing torsional strain in the transition state. Conversely, bulky reagents like L-Selectride® are forced into an equatorial attack, yielding the less stable cis-alcohol. This predictable control over diastereoselectivity is a critical principle for professionals in medicinal chemistry and drug development, where specific stereoisomers are often required for desired biological activity.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. fiveable.me [fiveable.me]

- 3. m.youtube.com [m.youtube.com]

- 4. reddit.com [reddit.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. odinity.com [odinity.com]

- 7. m.youtube.com [m.youtube.com]

- 8. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. odinity.com [odinity.com]

- 10. prezi.com [prezi.com]

- 11. chemeducator.org [chemeducator.org]

- 12. odp.library.tamu.edu [odp.library.tamu.edu]

- 13. drnerz.com [drnerz.com]

- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

Potential Biological Activities of 3-tert-Butylcyclohexanol Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-tert-butylcyclohexanol scaffold represents a versatile and sterically demanding lipophilic core that holds significant potential in the discovery of novel bioactive molecules. The presence of the bulky tert-butyl group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability, modulating receptor binding, and improving membrane permeability. While direct research on the biological activities of this compound derivatives is an emerging field, studies on structurally related compounds, such as derivatives of 4-tert-butylcyclohexanone (B146137) and various tert-butyl-substituted phenols, provide compelling evidence for a range of potential therapeutic applications. This technical guide consolidates the available data on these analogous compounds to infer the potential biological activities of this compound derivatives, and provides detailed experimental methodologies and an overview of relevant signaling pathways to facilitate further research and development in this area.

Potential Biological Activities and Quantitative Data

Based on the biological evaluation of structurally similar compounds, derivatives of this compound are anticipated to exhibit a spectrum of activities, including antimicrobial, antifungal, anti-inflammatory, and cytotoxic effects. The following tables summarize the quantitative data from studies on analogous molecular frameworks.

Table 1: Antimicrobial and Antifungal Activity of Structurally Related Compounds

| Compound Class | Specific Derivative | Target Organism(s) | Activity Metric | Value | Reference(s) |

| Aminopropanol Derivatives | 1-[(2,4-di-tert-butylphenoxy))-3-(diethylamino)-2-propanol | Staphylococcus aureus | MIC | 0.78 µg/mL | [1] |

| Escherichia coli | MIC | 12.5 µg/mL | [1] | ||

| Candida albicans | MIC | 1.56 µg/mL | [1] | ||

| 1-[(2,4-di-tert-butylphenoxy))-3-(dibutylamino)-2-propanol | S. aureus Biofilm Formation | % Inhibition | 96.1% | [1] | |

| E. coli Biofilm Formation | % Inhibition | 57.2% | [1] | ||

| P. aeruginosa Biofilm Formation | % Inhibition | 96.1% | [1] | ||

| Phenolic Compounds | 3,5-di-tert-butylphenol | Candida spp. | Anti-biofilm | - | [2] |

MIC: Minimum Inhibitory Concentration

Table 2: Anti-inflammatory Activity of Structurally Related Compounds

| Compound Class | Specific Derivative | Assay | Target | Activity Metric | Value | Reference(s) |

| Pyrrolidin-2-ones | N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one | Carrageenan-induced paw edema (rat) | Inflammation | - | Equipotent to indomethacin | [3] |

| Thiazolidin-4-ones | N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide | Carrageenan-induced paw edema (rat) | Inflammation | - | Comparable to ibuprofen |

Experimental Protocols